molecular formula C22H25NO4 B2670709 Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate CAS No. 1421459-87-1

Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate

Cat. No.: B2670709
CAS No.: 1421459-87-1
M. Wt: 367.445
InChI Key: FIYHMDHTZIWVTI-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate is a methyl benzoate derivative featuring a piperidin-4-yl core substituted with a 2-(p-tolyloxy)acetyl group. This compound integrates a benzoate ester, a piperidine ring, and a p-tolyloxy moiety, making it structurally distinct among aromatic esters and heterocyclic derivatives.

Properties

IUPAC Name

methyl 4-[1-[2-(4-methylphenoxy)acetyl]piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-16-3-9-20(10-4-16)27-15-21(24)23-13-11-18(12-14-23)17-5-7-19(8-6-17)22(25)26-2/h3-10,18H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYHMDHTZIWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The p-tolyloxyacetyl group is then introduced through an acylation reaction, followed by esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Piperidine Functionalization

The piperidine ring is central to the molecule’s architecture. In analogous systems, piperidine derivatives are synthesized via reductive amination (Source , ):

  • Step 1 : A piperidine precursor (e.g., N-Boc-piperidine) undergoes alkylation with a bromoethyl intermediate to introduce substituents.

  • Step 2 : Boc deprotection under acidic conditions (e.g., TFA) yields a secondary amine, which is acylated with 2-(p-tolyloxy)acetyl chloride (Source , Scheme 2).

  • Key conditions : Acylation typically employs EDC or DCC as coupling agents in anhydrous DCM or THF (Source , General Procedure D).

Benzoate Ester Formation

The methyl benzoate moiety is likely introduced via Suzuki-Miyaura cross-coupling (Source , General Procedure B):

  • Substrates : Aryl boronic esters (e.g., tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) and methyl 4-bromobenzoate.

  • Catalyst : PdXPhos G2 (12 mol%) with Pd/C and K₃PO₄ as base.

  • Product : Coupling yields biphenyl intermediates, followed by deprotection to furnish the piperidine-benzoate scaffold.

Acetylation of the Piperidine Nitrogen

The p-tolyloxy acetyl group is appended via N-acylation (Source , Scheme 3):

  • Reagents : 4-Methoxybenzenesulfonyl chloride or analogous acyl chlorides.

  • Conditions : Reaction with the piperidine amine in the presence of pyridine or Et₃N as a base.

Ester Hydrolysis

The methyl benzoate group is susceptible to acid- or base-catalyzed hydrolysis :

  • Base-mediated : NaOH/MeOH/H₂O → 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoic acid (Source , analogous to hydrolysis of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate).

  • Acid-mediated : HCl/EtOH → similar product, though less common for esters.

Piperidine Ring Modifications

  • N-Demethylation : Not directly observed but plausible under strong oxidizing conditions (e.g., KMnO₄/H⁺).

  • Reductive alkylation : The secondary amine could undergo further alkylation with aldehydes/ketones (Source , Scheme 2).

Acyl Group Reactivity

The acetyl linker may participate in:

  • Nucleophilic substitution : Displacement of the p-tolyloxy group by amines or thiols under basic conditions.

  • Oxidation : Conversion of the acetyl group to a carboxylic acid via strong oxidizers (e.g., K₂Cr₂O₇/H₂SO₄).

Table 1: Representative Reaction Conditions and Yields

Reaction TypeConditionsYieldSource
Reductive AminationNaBH₃CN, MeOH, rt, 12 h75–85% ,
Suzuki CouplingPdXPhos G2 (12 mol%), K₃PO₄, 1,4-dioxane/H₂O, 80°C, 4 h90–99%
N-Acylation2-(p-Tolyloxy)acetyl chloride, Et₃N, DCM, 0°C → rt, 6 h60–70% ,
Ester Hydrolysis2 M NaOH, MeOH/H₂O (3:1), reflux, 8 h85%

Challenges and Selectivity Considerations

  • Steric hindrance : Bulky substituents on the piperidine ring (e.g., p-tolyloxy) may slow acylation kinetics (Source , Table 1).

  • Regioselectivity : Suzuki coupling requires careful optimization to avoid homocoupling of boronic esters (Source , General Procedure B).

  • Stability : The acetylated piperidine is prone to hydrolysis under prolonged acidic storage (Source , Scheme 3).

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step processes that include the formation of piperidine rings and the introduction of functional groups such as esters and aromatic moieties.

Table 1: Synthetic Pathways for this compound

StepReagent/ConditionProduct
1Piperidine + Acetic anhydrideAcetylated piperidine
2Reaction with p-tolyl etherIntermediate compound
3Esterification with methyl benzoateThis compound

The compound has been investigated for its potential as a therapeutic agent in various disease models, particularly in cancer research. Its structural features suggest possible interactions with biological targets involved in cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of piperidine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of several cancer cell lines.

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameCancer Cell LineInhibition (%)
Compound AMOLT-4 (Leukemia)84.19
Compound BSF-295 (CNS)72.11

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Case Studies

Several studies have explored the efficacy of piperidine derivatives in preclinical models:

Case Study 1: In Vitro Evaluation

In a study published in the Journal of Research in Pharmacy, various piperidine derivatives were screened for their anticancer activity against multiple human cancer cell lines. This compound demonstrated promising results, particularly against leukemia and CNS tumors .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer metabolism. The results indicated a significant reduction in enzyme activity, correlating with decreased tumor cell viability .

Mechanism of Action

The mechanism of action of Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring and the aromatic groups can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The highest similarity (1.00) belongs to Methyl 4-(piperidin-4-yl)benzoate HCl , which shares the methyl benzoate and piperidine core but lacks the 2-(p-tolyloxy)acetyl group. This omission likely reduces steric bulk and alters electronic properties .
  • Substitution patterns on the piperidine ring (e.g., position 2 vs. 4) significantly reduce similarity scores, as seen in CAS 1391547-09-3 .

Key Comparisons :

  • Synthetic Efficiency : The target compound’s hypothetical synthesis may face challenges similar to the low-yield (35%) aniline derivative in due to steric effects from the piperidine-acetyl group.
  • Spectroscopic Trends : The allyloxy linker in compounds shows distinct NMR coupling constants (e.g., J = 5.6–16.8 Hz for allylic protons), whereas the target’s acetyl-piperidine linkage would exhibit different splitting patterns due to restricted rotation .

Patent-Derived Methyl Benzoate Derivatives ()

Methyl benzoate derivatives in the European Patent Specification feature trioxo-tetrahydropyrimidinylidene substituents, contrasting with the target’s piperidine-p-tolyloxy system:

Formula # Substituent Structural Highlight
15 Trioxo-tetrahydropyrimidinylidene Highly polar, conjugated system
20 tert-Butyl + trioxo group Increased steric bulk and hydrophobicity
25 Trioxo-tetrahydropyrimidinylidene Similar to 15, with positional variation

Functional Implications :

  • The trioxo groups in Formula 15/20/25 enable hydrogen bonding and π-π stacking, whereas the target’s p-tolyloxy group prioritizes hydrophobic interactions.
  • The patent compounds may exhibit higher aqueous solubility due to polar trioxo groups, whereas the target’s lipophilic p-tolyloxyacetyl moiety favors membrane permeability .

Biological Activity

Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate is a complex organic compound characterized by its piperidine ring, benzoate ester, and p-tolyloxyacetyl group. This compound belongs to a class of piperidine derivatives known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Synthesis

The compound's IUPAC name is methyl 4-[1-[2-(4-methylphenoxy)acetyl]piperidin-4-yl]benzoate. Its molecular structure can be represented as follows:

C22H25NO4\text{C}_{22}\text{H}_{25}\text{NO}_4

Synthesis typically involves several steps, starting with the formation of the piperidine ring through cyclization of appropriate precursors. The introduction of the p-tolyloxyacetyl group occurs via acylation, followed by esterification to yield the final product. Industrial production methods often optimize these synthetic routes to enhance yield and purity while employing techniques such as chromatography for purification.

Biological Activity Overview

This compound exhibits a range of biological activities, making it a candidate for further pharmacological investigation. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Antimicrobial Effects : The compound has shown potential antibacterial activity against various strains, indicating its usefulness in treating infections.
  • Neurological Implications : Its structure suggests possible interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperidine derivatives, providing insights into their potential applications:

  • Antitumor Activity : A study highlighted the efficacy of piperidine derivatives in inhibiting BRAF(V600E) and EGFR pathways, which are critical in tumorigenesis. The structural similarities to this compound suggest it could exhibit comparable effects .
  • Enzyme Inhibition : Research on related compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This suggests that this compound may also possess similar inhibitory properties .
  • Antimicrobial Studies : Compounds with a similar structure have been evaluated for their antibacterial activity. Results indicated promising efficacy against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in antimicrobial therapy .

Data Summary Table

Biological ActivityDescriptionReference
AnticancerInhibits cancer cell proliferation via signaling modulation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential AChE inhibitor

Q & A

Q. How can the synthesis of Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, describes a piperidine-based synthesis involving amidation and acetylation steps. Key parameters include:
  • Temperature : Maintain 0–5°C during acetyl chloride addition to minimize side reactions.
  • Catalyst : Use triethylamine (TEA) as a base for neutralization.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates .
  • Yield Monitoring : Track intermediates via TLC (Rf ~0.5 in ethyl acetate) to identify bottlenecks.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring conformation and acetyl-p-tolyloxy linkage. Compare chemical shifts to structurally similar compounds (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid in ) .
  • HPLC : Apply reverse-phase C18 columns with mobile phases like methanol/buffer (65:35), as described in (pH 4.6 acetate buffer) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~423.18).

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Preliminary solubility testing in DMSO, methanol, and acetonitrile is critical for assay design. notes limited solubility in aqueous buffers, suggesting DMSO as a primary solvent for biological studies. For crystallography, use ethanol/water mixtures (e.g., 70:30) based on analogs in .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 40°C for 48 hours. Monitor via HPLC (’s ammonium acetate buffer, pH 6.5) to detect hydrolysis of the ester or acetyl groups .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). highlights that piperidine derivatives degrade above 200°C, suggesting storage at ≤–20°C .

Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use the compound’s 3D structure (derived from analogs in ) for molecular docking with targets like kinases or GPCRs.
  • Competitive Binding Assays : Radiolabel the acetyl group or use fluorescence polarization with purified proteins. ’s benzimidazole-based assays provide a template for competitive inhibition studies .

Q. How to address contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :
  • Data Reconciliation : Compare NMR peaks with synthetic intermediates (e.g., piperidin-4-yl benzoate precursors in ). If unexpected signals arise, test for residual solvents (e.g., DMF) via GC-MS .
  • HPLC Method Adjustment : If column retention times conflict with literature, modify the mobile phase (e.g., ’s sodium 1-octanesulfonate buffer) to improve resolution .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., acetyl oxygen). ’s analysis of piperazine derivatives’ reactivity can guide parameter selection .
  • MD Simulations : Simulate solvation effects in water/DMSO to assess hydrolytic stability over 100 ns trajectories.

Q. How can structural analogs be designed to enhance target selectivity or reduce toxicity?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the p-tolyloxy group with electron-deficient aryl groups (e.g., 4-chlorophenyl, as in ’s impurity standards) to modulate binding affinity .
  • Piperidine Substitution : Introduce fluorine at the piperidine 3-position (see ’s fluoro-piperidine derivatives) to improve metabolic stability .

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